![molecular formula C28H32Cl2N4O B560290 SB 277011A 二盐酸盐](/img/structure/B560290.png)
SB 277011A 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SB 277011A 是一种高度选择性的多巴胺 D3 受体拮抗剂。它已广泛研究用于治疗成瘾和其他神经精神疾病的潜在治疗应用。 该化合物对多巴胺 D3 受体具有高亲和力,对其他受体亚型具有显著的选择性 .
科学研究应用
Chemical Characteristics
- IUPAC Name : N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; dihydrochloride
- Molecular Formula : C28H30Cl2N4O
- Molecular Weight : 511.491 g/mol
- CAS Number : 1226917-67-4
Structural Features
The compound features a quinoline core linked to a cyclohexyl group and a cyano-substituted tetrahydroisoquinoline moiety. This unique structure enables its selective interaction with dopamine receptors, particularly D3 receptors, which are implicated in various neurological conditions.
Neuropharmacology
-
Dopamine D3 Receptor Antagonism :
- SB 277011A acts as a selective antagonist of the dopamine D3 receptor with a pKi value of 7.95, demonstrating over 100-fold selectivity over D2 receptors. This selectivity is crucial for studying the role of D3 receptors in neuropsychiatric disorders such as schizophrenia and drug addiction.
- Potential Treatment for Substance Use Disorders :
-
Allosteric Modulation :
- The compound has been shown to exhibit allosteric modulation of dopamine receptors, allowing it to fine-tune receptor activity without direct competition with dopamine itself. This property may lead to reduced side effects compared to conventional treatments.
Oncology
- Anticancer Activity :
- Mechanism of Action :
Study on Dopamine Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the structural basis of partial agonism at the D3 receptor using SB 277011A as a reference compound. The findings suggest that selective antagonism at the D3 receptor could be leveraged to develop new treatments for addiction and other neuropsychiatric disorders .
Anticancer Research
Recent investigations into quinoline-based compounds have underscored their potential in cancer therapy. Studies indicate that these compounds can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . Further research is needed to elucidate the specific mechanisms through which SB 277011A exerts its anticancer effects.
作用机制
SB 277011A 通过选择性地结合并拮抗多巴胺 D3 受体发挥作用。该受体主要位于大脑的奖赏和强化过程所涉及的中脑边缘通路。 通过阻断多巴胺 D3 受体,SB 277011A 减少了尼古丁和可卡因等成瘾物质的强化作用,从而有助于防止成瘾者复发 .
生化分析
Biochemical Properties
SB 277011A dihydrochloride interacts with the dopamine D3 receptor, exhibiting high affinity with pKi values of 8.0 . It shows less interaction with D2, 5-HT1B, and 5-HT1D receptors, with pKi values of 6.0, <5.2, and 5.9 respectively . The nature of these interactions primarily involves antagonistic action at the D3 receptor, thereby inhibiting the activity of this receptor .
Cellular Effects
The effects of SB 277011A dihydrochloride on cells are largely due to its antagonistic action on the dopamine D3 receptor. It has been shown to diminish nicotine, cocaine, and alcohol self-administration . This suggests that it may interfere with the mechanisms of drug-taking and reinstatement of drug-taking behaviors at the cellular level .
Molecular Mechanism
SB 277011A dihydrochloride exerts its effects at the molecular level primarily through its antagonistic action on the dopamine D3 receptor . By binding to this receptor, it inhibits the normal activity of the receptor, thereby influencing the downstream signaling pathways .
Dosage Effects in Animal Models
In animal models, SB 277011A dihydrochloride has been shown to attenuate methamphetamine-enhanced brain stimulation reward in rats
Transport and Distribution
SB 277011A dihydrochloride is known to be brain-penetrant, suggesting that it can cross the blood-brain barrier
准备方法
合成路线和反应条件
SB 277011A 可以通过涉及形成关键中间体的多步过程合成。合成路线通常包括以下步骤:
异喹啉中间体的形成: 此步骤涉及将合适的先驱体环化以形成异喹啉环体系。
腈基的引入: 腈基是通过亲核取代反应引入的。
最终产物的形成: 最后一步涉及将异喹啉中间体与合适的胺偶联以形成 SB 277011A
工业生产方法
SB 277011A 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
SB 277011A 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子中的腈基或其他官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 卤代烷和酰氯等试剂用于取代反应
主要产物
相似化合物的比较
类似化合物
BP 897: 多巴胺 D3 受体的部分激动剂。
S 33084: 另一种选择性的多巴胺 D3 受体拮抗剂。
SB 269970: 一种选择性的血清素受体拮抗剂,对多巴胺受体也具有一定的亲和力
独特性
SB 277011A 的独特性在于其对多巴胺 D3 受体具有高选择性和亲和力,在其他受体亚型中活性最小。 这种选择性使其成为研究多巴胺 D3 受体在各种生理和病理过程中的特定作用的有价值工具 .
属性
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOTGUXSPDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。